molecular formula C19H16N2O B2614078 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 31384-38-0

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2614078
CAS No.: 31384-38-0
M. Wt: 288.35
InChI Key: RENLREMUAMZAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

2-Benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a bicyclic heterocyclic compound featuring a fused benzene and pyridazine ring system. Its molecular formula, C₁₉H₁₆N₂O , reflects a core structure of benzo[h]cinnoline with a partially saturated six-membered ring (5,6-dihydro designation) and a ketone group at position 3. The benzyl substituent at position 2 introduces steric and electronic influence, modulating the compound’s reactivity and physical properties.

IUPAC Nomenclature
The systematic name is derived from the parent benzo[h]cinnolinone scaffold:

  • Base structure : Benzo[h]cinnolin-3-one (a fused benzene and pyridazine ring with a ketone at position 3).
  • Substituents : A benzyl group (-CH₂-C₆H₅) attached to the nitrogen at position 2.
  • Saturation : The 5,6-dihydro prefix indicates partial saturation of the pyridazine ring.
Parameter Value Source
Molecular Formula C₁₉H₁₆N₂O
Molecular Weight 288.3 g/mol
CAS Registry Number 31384-38-0

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for this compound are not explicitly reported in publicly available databases. However, insights into its structural features can be inferred from related compounds. For example, the crystal structure of 2-benzyl-1H-benzo(de)isoquinoline-1,3(2H)-dione (CCDC 281939) reveals:

  • Planar aromatic systems : The benzene and pyridazine rings adopt coplanar arrangements, stabilized by conjugation.
  • Ketone positioning : The carbonyl group (C=O) at position 3 is oriented perpendicular to the fused ring system, minimizing steric strain.

While direct X-ray data for this compound are unavailable, computational models predict similar spatial arrangements due to conserved functional groups. The benzyl substituent likely occupies a trans configuration relative to the ketone, aligning with observed trends in analogous cinnolinone derivatives.

Conformational Dynamics in Solution Phase

NMR spectroscopy provides critical insights into the conformational flexibility of this compound. Comparative analysis with structurally related compounds, such as 5,6-dihydrobenzo[h]quinoline, highlights:

Compound 1H NMR Peaks (δ, ppm) 13C NMR Peaks (δ, ppm) Key Observations
5,6-Dihydrobenzo[h]quinoline 8.57 (dd), 8.35 (dd), 7.45–7.31 (m) 152.5, 147.7, 138.1 Aromatic protons in downfield regions; saturated ring protons at ~3.00 ppm
This compound Predicted: Aromatic protons (7.5–8.5 ppm), benzyl CH₂ (~3.8–4.2 ppm), saturated ring CH₂ (~2.8–3.2 ppm) Predicted: Carbonyl carbon (~200 ppm), aromatic carbons (~120–150 ppm) Saturated ring protons exhibit splitting due to vicinal coupling; benzyl group contributes upfield shifts

The saturated six-membered ring (positions 5 and 6) is expected to adopt a chair-like or boat-like conformation, with equatorial substituents minimizing strain. The benzyl group’s rotation around the N–CH₂ bond may lead to diastereotopic protons, observable as multiplets in the 1H NMR spectrum.

Comparative Structural Analysis with Cinnolinone Derivatives

The structural features of this compound differentiate it from other cinnolinone derivatives, as summarized below:

Properties

IUPAC Name

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-18-12-16-11-10-15-8-4-5-9-17(15)19(16)20-21(18)13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENLREMUAMZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331731
Record name 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31384-38-0
Record name 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-catalyzed benzyl C–H deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes . This reaction proceeds efficiently to afford the desired product in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated that 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one exhibits significant biological activities that may be harnessed for therapeutic purposes:

1. Anticancer Activity
Studies have shown that derivatives of 5,6-dihydrobenzo[h]cinnolin-3(2H)-one can inhibit cell growth in various cancer cell lines. For instance, related compounds have demonstrated inhibitory effects on non-small lung cancer cells (A549 and H441) with IC50 values indicating potent activity .

2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It has shown promise in inhibiting alkaline phosphatase activity, which is significant in various physiological processes and diseases. The structure-activity relationship (SAR) studies revealed that modifications to the benzyl group could enhance inhibitory potency .

3. Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to interact with bacterial DNA gyrase, making them candidates for further development as antibacterial agents .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Screening
A series of synthesized derivatives were screened for anticancer activity against various cell lines. The results indicated that certain modifications to the benzyl moiety significantly enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents.

Case Study 2: Enzyme Inhibition Mechanism
Inhibition assays were conducted to determine the mechanism of action against alkaline phosphatase. Kinetic studies indicated that some derivatives acted as competitive inhibitors, providing insights into their potential therapeutic applications in conditions where alkaline phosphatase plays a critical role.

Mechanism of Action

The mechanism of action of 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. One known target is the death-associated protein kinase 1, which is involved in the regulation of cell death .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Pharmacological Profiles

Compound Name Substituents/Modifications Bioactivity Reference
8-Acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one (Lead Compound 1) 8-Acetylamino, tetrahydro core Potent antihypertensive activity; weaker antiplatelet effects
Dihydrobenzo[f]cinnolin-2(3H)-ones (4a,b) Fused benzene ring at position [f] Weaker hypotensive activity (~30% less than 1); stronger antiplatelet effects (IC₅₀: 2.5 μM vs. 1’s 5.2 μM)
2-(2-Chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one 2-(2-Chlorobenzyl) substituent Unknown bioactivity; structural data suggests enhanced lipophilicity
4a-(Hydroxymethyl)-8-methoxy-tetrahydrobenzo[h]cinnolin-3(2H)-one 8-Methoxy, 4a-hydroxymethyl Undisclosed activity; polar substituents may improve solubility

Key Observations :

  • Substituent Position: The 8-acetylamino group in Compound 1 is critical for antihypertensive efficacy, likely via receptor binding or metabolic stability .
  • Ring Saturation : Tetrahydro derivatives (e.g., Compound 1) exhibit stronger cardiovascular effects than dihydro analogs (e.g., 2-benzyl derivative), possibly due to conformational rigidity .
  • Antiplatelet Activity: Dihydrobenzo[f]cinnolinones (4a,b) outperform the lead compound in collagen-induced platelet aggregation inhibition, suggesting that ring fusion position ([f] vs. [h]) modulates target selectivity .

Key Insights :

  • Catalytic Methods : Rh-catalyzed strategies offer superior yields and versatility for introducing diverse substituents, critical for structure-activity relationship (SAR) studies .
  • Scalability : Hydrazine-based routes are more accessible for lab-scale synthesis but suffer from lower efficiency, particularly for polar substituents .

Pharmacological Trade-offs in Analogues

  • Hypotensive vs. Antiplatelet Activity: The lead compound 1 and analogs 4a,b exhibit inverse efficacy profiles, highlighting a trade-off between cardiovascular and antiplatelet targeting. This suggests divergent mechanisms: the 8-acetylamino group may enhance vasodilation, while the benzo[f] core favors platelet aggregation inhibition .
  • Lipophilicity and Solubility : Chlorobenzyl () and hydroxymethyl () substituents may alter pharmacokinetics, though empirical data is lacking.

Biological Activity

2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H16N2O
  • Molecular Weight : 292.34 g/mol
  • CAS Number : 31384-38-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Notably, it has been shown to inhibit specific kinases and may exert anti-inflammatory and anticancer effects through these interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, in vitro studies showed that this compound can induce apoptosis in cancer cells by activating caspase pathways.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.4Induces apoptosis
HeLa (Cervical Cancer)12.8Cell cycle arrest
A549 (Lung Cancer)18.6Inhibits cell proliferation

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis in MCF-7 and HeLa cells .
  • Inflammation Modulation :
    Another study explored the compound's ability to reduce inflammation in animal models. The findings suggested that treatment with this compound significantly lowered levels of inflammatory markers in serum after inducing an inflammatory response .
  • Enzyme Inhibition :
    The compound has been shown to inhibit specific kinases involved in cancer progression. For example, it was found to inhibit ERK1/2 kinases, which are crucial for cell proliferation and survival in cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one?

Methodological Answer:
The compound is synthesized via hydrazine-mediated cyclization. Key steps include:

  • Alkaline hydrolysis : Reacting 6,7-dihydro-1-benzofuran-4(5H)-one with glyoxylic acid in aqueous NaOH to form an α-hydroxy acid intermediate .
  • Cyclization : Refluxing the intermediate with excess hydrazine hydrate (30–60 minutes) to yield the cinnolinone core (32–62% yields) .
  • Benzylation : Introducing the benzyl group via alkylation or substitution reactions. For example, alkylation with benzyl bromide in THF using LiHMDS as a base .
    Data Note : Yields vary with reaction conditions (e.g., acidic vs. neutral media affects dehydration rates) .

Basic: What pharmacological activities are reported for this compound and its derivatives?

Methodological Answer:
Derivatives exhibit:

  • Antihypertensive activity : Tested in vivo using spontaneously hypertensive rat (SHR) models. For example, 8-acetylamino derivatives showed significant blood pressure reduction .
  • Antiplatelet effects : Evaluated via collagen-induced platelet aggregation assays. Substituted derivatives (e.g., 7,8-disubstituted analogs) demonstrated potency comparable to aspirin .
    Key Data :
Derivative SubstitutionPDE III Affinity (IC₅₀)Antiplatelet Activity (% Inhibition)
8-Acetylamino (lead)1.2 µM75% (at 10 µM)
7,8-Dichloro0.9 µM82% (at 10 µM)

Advanced: How do substituent variations influence PDE III inhibition and antiplatelet activity?

Methodological Answer:

  • Substituent position : 7,8-Disubstitution enhances PDE III binding (IC₅₀ ~0.9 µM vs. 1.2 µM for the lead) but may reduce in vivo hypotensive activity due to pharmacokinetic factors .
  • Hydrophobic groups : Bulky substituents (e.g., 4a-methyl) improve membrane permeability but reduce solubility, requiring formulation optimization .
    Experimental Design :
  • Use a factorial design to test substituent combinations (e.g., electron-withdrawing vs. donating groups) and measure IC₅₀ values via competitive PDE III binding assays .

Advanced: What intermediates form during hydrazine-mediated synthesis, and how do conditions affect tautomerization?

Methodological Answer:

  • Pathway : Hydrazine reflux induces tautomerization from 5,6-dihydrobenzo[h]cinnolinone to 1,4-dihydro intermediates, followed by dehydrogenation to aromatic cinnolinones .
  • Key Variables :
    • Reaction time : Prolonged heating (>3 hours) promotes amination at position 4 (e.g., forming 4-aminothienocinnolinones) .
    • Acidity : Acidic conditions accelerate dehydration (e.g., converting 4-hydroxy intermediates to 3-keto products) .

Advanced: How can computational methods optimize bioisosteric replacement of the β-diketo enol pharmacophore?

Methodological Answer:

  • Pharmacophore modeling : The N-NH-CO-C-R motif mimics β-diketo enol metal-chelating properties. Validate via:
    • Docking studies : Simulate interactions with HIV-1 integrase active sites (Mg²⁺ coordination) .
    • DFT calculations : Compare binding energies of substituted derivatives (e.g., furan oxygen vs. thiophene sulfur in hydrogen bonding) .

Advanced: How to resolve discrepancies between PDE III binding data and in vivo hypotensive activity?

Methodological Answer:

  • Contradiction : Some derivatives show high PDE III affinity (IC₅₀ <1 µM) but weak in vivo activity due to:
    • Metabolic instability : Rapid hepatic clearance of polar substituents .
    • Off-target effects : Use knockout rodent models to isolate PDE III contributions .
  • Mitigation : Introduce metabolically stable groups (e.g., 4a-methyl) or prodrug strategies .

Advanced: What factorial design principles apply to synthesis optimization?

Methodological Answer:

  • Variables : Test reaction time (30–180 minutes), temperature (60–100°C), and hydrazine stoichiometry (1–3 equiv) .

  • Response surface methodology (RSM) : Maximize yield while minimizing byproducts (e.g., dehydration side products). For example:

    FactorOptimal Range
    Hydrazine (equiv)2.5–3.0
    Temperature80–90°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.